Acetic acid--2-phenylethen-1-ol (1/1)

Description

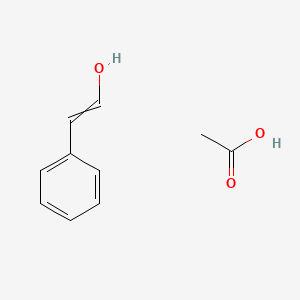

Acetic acid--2-phenylethen-1-ol (1/1) is a molecular complex comprising acetic acid and 2-phenylethen-1-ol. The compound features a unique hybrid structure where the acetic acid moiety (CH₃COOH) is associated with 2-phenylethen-1-ol (C₆H₅-CH=CH-OH). This combination introduces distinct physicochemical properties, such as enhanced hydrophilicity from the acetic acid group and aromatic reactivity from the phenyl-ethenol component.

Properties

CAS No. |

1566-65-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

acetic acid;2-phenylethenol |

InChI |

InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4) |

InChI Key |

FVQRWZSKSKLKBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C=CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C6H5CH2CH2OH+CH3COOH→C6H5CH2CH2OCOCH3+H2O

In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl acetate undergoes various chemical reactions, including:

Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.

Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.

Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.

Common Reagents and Conditions

Esterification: Acetic acid and sulfuric acid as a catalyst.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Hydrolysis: 2-phenylethanol and acetic acid.

Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.

Scientific Research Applications

2-phenylethyl acetate has several applications in scientific research and industry:

Chemistry: Used as a reagent and solvent in organic synthesis.

Biology: Studied for its antimicrobial properties, particularly against fungi.

Medicine: Investigated for potential therapeutic uses due to its antimicrobial activity.

Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .

Comparison with Similar Compounds

Key Functional Groups

- Acetic acid--2-phenylethen-1-ol: Contains a carboxylic acid (-COOH) group and a conjugated ethenol (-CH=CH-OH) attached to a phenyl ring.

- Analogous Compounds: 2-Phenylethanol (C₈H₁₀O): Features a hydroxyl (-OH) group directly attached to a phenylethyl backbone but lacks the acetic acid moiety . Acetophenone (C₈H₈O): A ketone (C=O) with a phenyl group, differing in functional group reactivity compared to the ethenol structure . 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-2-phenylethen-1-ol: Shares the 2-phenylethen-1-ol moiety but includes an imidazopyridine ring instead of acetic acid .

Molecular Complexity

The acetic acid component introduces acidic protons (pKa ~4.76), enabling hydrogen bonding and salt formation, while the ethenol group offers sites for electrophilic addition or oxidation. In contrast:

- 2-Phenylethanol is less acidic (pKa ~15) and primarily undergoes esterification or dehydration .

- Acetophenone participates in nucleophilic additions (e.g., Grignard reactions) due to its ketone group .

Physicochemical Properties

Solubility and Polarity

- Acetic acid--2-phenylethen-1-ol: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the acetic acid group, with hydrophobic contributions from the phenyl ring.

- Comparison: 2-Phenylethanol: Miscible in alcohols but less soluble in water due to the non-polar phenyl group . Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate: Cyclopentenyl derivatives show reduced solubility compared to linear structures, highlighting the role of cyclic moieties .

Thermal Stability

- The conjugated ethenol group in acetic acid--2-phenylethen-1-ol may confer lower thermal stability compared to saturated analogs like 2-phenylethanol, which has a higher boiling point (219–221°C) .

Chemical Reactivity

- Ester Formation: The acetic acid group enables esterification with alcohols, a property absent in benzyl alcohol or 2-phenylethanol .

- Electrophilic Addition: The ethenol moiety may undergo reactions similar to 1-(1H-imidazo[4,5-c]pyridin-2-yl)-2-phenylethen-1-ol, such as halogenation or epoxidation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.